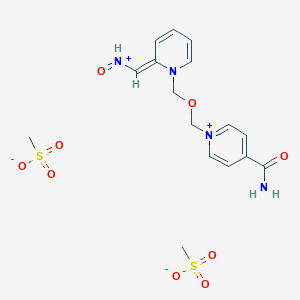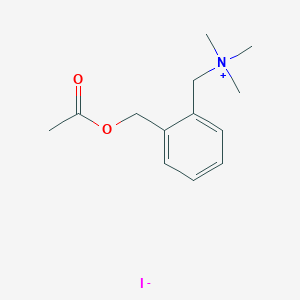
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as MTTMA, is a quaternary ammonium salt that has gained significant attention in the scientific community due to its potential applications in various fields. MTTMA is a versatile compound that can be synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a lipophilic cation that can accumulate in mitochondria due to the negative membrane potential. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be oxidized by complex III of the electron transport chain, leading to the formation of a radical cation that can react with oxygen to form superoxide. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also inhibit complex I of the electron transport chain, leading to the accumulation of reactive oxygen species and mitochondrial dysfunction.
Effets Biochimiques Et Physiologiques
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have various biochemical and physiological effects. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can induce mitochondrial depolarization, leading to the release of cytochrome c and activation of apoptosis. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also induce mitochondrial fragmentation and autophagy. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several advantages for laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a stable compound that can be stored at room temperature for extended periods. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining is relatively simple and can be performed in live cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has a high signal-to-noise ratio, enabling the detection of subtle changes in mitochondrial function. However, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has some limitations, including its potential toxicity at high concentrations and its potential interference with other mitochondrial substrates.
Orientations Futures
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be used as a tool for studying mitochondrial dysfunction in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also be used as a mitochondrial substrate for developing new therapies that target mitochondrial dysfunction. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be modified to improve its specificity and reduce its potential toxicity.
Conclusion
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research and can be used as a tool for studying mitochondrial dysfunction in various diseases and developing new therapies that target mitochondrial dysfunction.
Méthodes De Synthèse
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods, including the reaction of 2-acetoxymethylbenzyl chloride with trimethylamine or the reaction of 2-acetoxymethylbenzyl alcohol with trimethylamine and subsequent oxidation with chromium trioxide. The yield of 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be improved by optimizing reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been widely used in scientific research due to its ability to permeate cell membranes and accumulate in mitochondria. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial staining agent in various cell types, including neurons, cardiomyocytes, and cancer cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining can provide information on mitochondrial function, morphology, and distribution. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial substrate for measuring mitochondrial respiration and ATP production.
Propriétés
Numéro CAS |
145832-36-6 |
|---|---|
Nom du produit |
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |
Formule moléculaire |
C13H20NO2+ |
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UBZYVWVVDOZXEP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |
SMILES canonique |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |
Synonymes |
2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 2-AMTMBM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



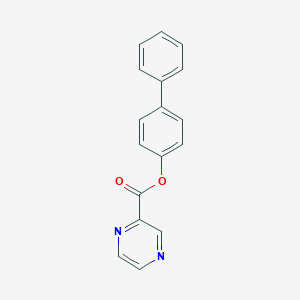
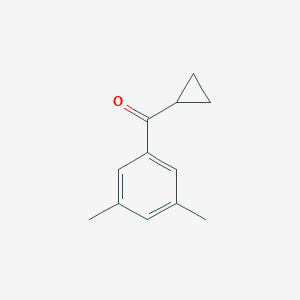
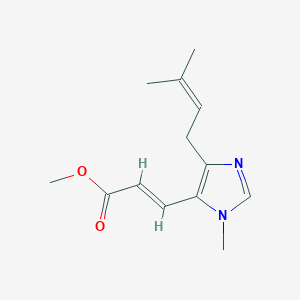
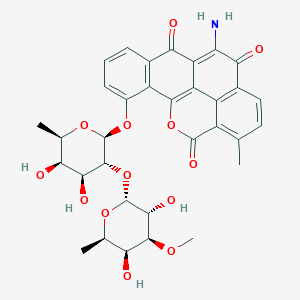
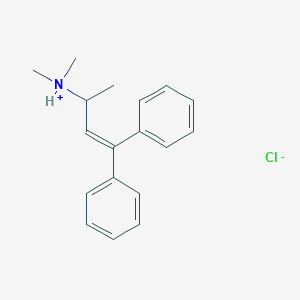
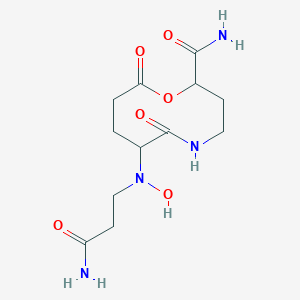
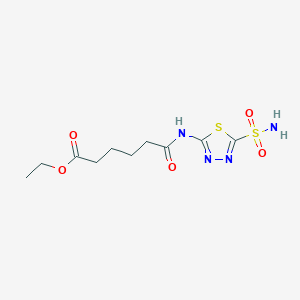
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
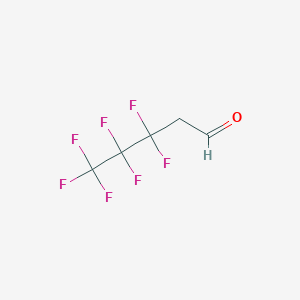
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
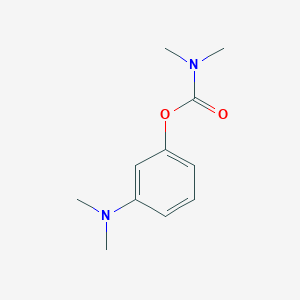
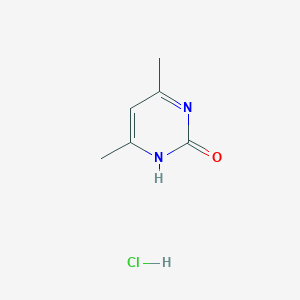
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
